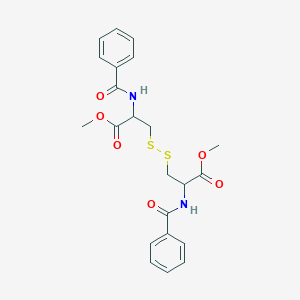
1-methyl-N'-(3-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
Descripción general
Descripción
1-methyl-N'-(3-nitrobenzylidene)-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide, commonly known as MNOPH, is a chemical compound with potential applications in scientific research. It is a pyridinecarbohydrazide derivative that has been synthesized using various methods. MNOPH has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of MNOPH is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. MNOPH has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, MNOPH has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
MNOPH has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects in vitro. In animal studies, MNOPH has been found to reduce tumor growth and improve survival rates in mice with cancer. MNOPH has also been found to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNOPH has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. MNOPH has also been shown to have low toxicity in vitro and in animal studies. However, MNOPH has some limitations, including its limited bioavailability and potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of MNOPH. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of MNOPH in vivo to better understand its potential for clinical use. Additionally, MNOPH could be studied in combination with other anti-cancer or anti-inflammatory agents to determine its potential for synergistic effects. Finally, the mechanism of action of MNOPH could be further elucidated to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
MNOPH has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, with promising results. MNOPH has been found to induce apoptosis in cancer cells by activating caspase-3 and -9. It has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
Propiedades
IUPAC Name |
1-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-17-9-11(5-6-13(17)19)14(20)16-15-8-10-3-2-4-12(7-10)18(21)22/h2-9H,1H3,(H,16,20)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGFZRJRDJOMJY-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3858084.png)
![4-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3858092.png)
![4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858101.png)
![2,2'-oxybis[N'-(3-nitrobenzylidene)acetohydrazide]](/img/structure/B3858106.png)


![4-[(2-chlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3858114.png)

![2-cyano-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3858133.png)


![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-oxazolidine](/img/structure/B3858166.png)

![1-benzyl-3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858188.png)